molecular formula C19H23NO2S B13578791 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13578791
M. Wt: 329.5 g/mol
InChI Key: MWNHYHMRJZHKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that combines the structural features of tetramethylbenzenesulfonyl and tetrahydroquinoline

Preparation Methods

The synthesis of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Chemical Reactions Analysis

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H23NO2S/c1-13-12-14(2)16(4)19(15(13)3)23(21,22)20-11-7-9-17-8-5-6-10-18(17)20/h5-6,8,10,12H,7,9,11H2,1-4H3

InChI Key

MWNHYHMRJZHKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC3=CC=CC=C32)C)C

Origin of Product

United States

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